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Compound of Interest

Compound Name: Dapagliflozin impurity

Cat. No.: B600843 Get Quote

This guide provides a comprehensive overview and comparison of robustness testing for

stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis

of Dapagliflozin. The information presented is intended for researchers, scientists, and drug

development professionals to ensure the reliability and consistency of their analytical methods.

A stability-indicating analytical method is crucial for the determination of a drug substance in

the presence of its degradation products, ensuring the safety and efficacy of the final

pharmaceutical product. Robustness testing is a key validation parameter that evaluates the

method's capacity to remain unaffected by small, deliberate variations in method parameters.

This provides an indication of its reliability during normal usage.

Comparative Analysis of HPLC Method Parameters
for Dapagliflozin
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for

the determination of Dapagliflozin in bulk and pharmaceutical dosage forms. The following

table summarizes the key chromatographic conditions from various published methods, offering

a comparative perspective.
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Parameter Method 1 Method 2 Method 3 Method 4

Column

Phenomenex

Gemini-NX C18

(250 mm x 4.6

mm, 5 µm)

Cosmosil C18[1]

Kromasil 100-5-

C8 (100 mm x

4.6 mm)[2]

Symmetry C18

(250 mm x 4.6

mm, 5 µm)[3]

Mobile Phase

Octane

sulphonate

buffer:Methanol

(30:70 v/v)

Methanol:Water

(85:15 v/v), pH

3[1]

Acetonitrile:Wate

r (52:48 v/v)[2]

Methanol:Acetoni

trile:1% OPA

(75:20:05 v/v/v)

[3]

Flow Rate 1.0 mL/min 0.9 mL/min[1] 1.0 mL/min[2] 1.0 mL/min[3]

Detection

Wavelength
203 nm 224 nm[1] 224 nm[2] 246 nm[3]

Column

Temperature
Ambient Not Specified Not Specified Ambient[3]

Retention Time Not Specified Not Specified 1.67 min[2] 2.797 min[3]

Robustness Testing: Parameters and Acceptance
Criteria
Robustness is evaluated by intentionally varying critical method parameters and observing the

effect on the analytical results. The following table outlines common parameters varied during

robustness testing of Dapagliflozin HPLC methods, along with typical acceptance criteria.
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Parameter Variation Acceptance Criteria

Flow Rate ± 0.1 to 0.2 mL/min[3][4]

Relative Standard Deviation

(%RSD) of peak area ≤ 2.0%.

Tailing factor ≤ 2. System

suitability parameters must be

met.

Mobile Phase Composition
± 2% to 10% of organic

phase[3]

%RSD of peak area ≤ 2.0%.

Tailing factor ≤ 2. Resolution

between Dapagliflozin and

degradants should be

maintained.

Mobile Phase pH ± 0.1 to 0.2 units

%RSD of peak area ≤ 2.0%.

Tailing factor ≤ 2. Retention

time shift should be minimal.

Column Temperature ± 2 to 5 °C[3]

%RSD of peak area ≤ 2.0%.

Tailing factor ≤ 2. Retention

time should be consistent.

Detection Wavelength ± 2 nm[3]
No significant change in peak

area response or specificity.

Forced degradation studies are integral to establishing the stability-indicating nature of the

method. Dapagliflozin is subjected to stress conditions such as acid and base hydrolysis,

oxidation, photolysis, and thermal stress to generate potential degradation products.[1][5] The

analytical method must be able to resolve the Dapagliflozin peak from any degradant peaks.

Experimental Protocol for Robustness Testing
This section provides a detailed methodology for conducting robustness testing for a stability-

indicating Dapagliflozin HPLC method.

1. Objective: To assess the reliability of the analytical method by evaluating its performance

under small, deliberate variations of its parameters.

2. Materials and Reagents:
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Dapagliflozin reference standard

HPLC grade solvents (e.g., acetonitrile, methanol)

HPLC grade water

Reagents for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

Validated HPLC system with a suitable column (e.g., C18)

3. Standard Solution Preparation: Prepare a standard solution of Dapagliflozin at a known

concentration (e.g., 100 µg/mL) using the mobile phase as the diluent.

4. Robustness Study Design: Vary the following parameters one at a time, while keeping the

others constant at the nominal method conditions. For each variation, inject the standard

solution in triplicate.

Flow Rate:

Nominal: 1.0 mL/min

Variation 1: 0.9 mL/min

Variation 2: 1.1 mL/min

Mobile Phase Organic Content:

Nominal: e.g., 70% Methanol

Variation 1: 68% Methanol

Variation 2: 72% Methanol

Mobile Phase pH:

Nominal: e.g., pH 3.0

Variation 1: pH 2.9

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Variation 2: pH 3.1

Column Temperature:

Nominal: e.g., 30 °C

Variation 1: 28 °C

Variation 2: 32 °C

Detection Wavelength:

Nominal: e.g., 224 nm

Variation 1: 222 nm

Variation 2: 226 nm

5. Data Analysis: For each condition, calculate the following system suitability parameters:

Retention time (Rt)

Peak area

Tailing factor (T)

Theoretical plates (N)

Calculate the mean, standard deviation, and %RSD for the peak areas across the triplicate

injections for each variation.

6. Acceptance Criteria:

The %RSD for the peak area of triplicate injections should be ≤ 2.0%.

The tailing factor for the Dapagliflozin peak should be ≤ 2.0.

The theoretical plates should be > 2000.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The resolution between Dapagliflozin and any adjacent peaks (from forced degradation

studies) should be ≥ 1.5.

The overall %RSD of the assay results from all robustness variations should be within

acceptable limits (typically ≤ 2.0%).

Visualizing the Robustness Testing Workflow
The following diagram illustrates the logical flow of the robustness testing process for a

stability-indicating HPLC method.
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Start: Define Nominal HPLC Method Parameters

Prepare Standard and
Forced Degradation Samples

Systematically Vary Key Method Parameters
(Flow Rate, Mobile Phase, pH, Temp, Wavelength)

Analyze Samples Under Each Varied Condition

Collect Chromatographic Data
(Retention Time, Peak Area, Tailing Factor, Resolution)

Evaluate System Suitability Parameters (SST)

Compare Results Against Acceptance Criteria

Method is Robust?

Pass: Method is Robust

Yes

Fail: Investigate and Re-optimize Method

No

End: Document Robustness Testing Results

Click to download full resolution via product page

Caption: Workflow for Robustness Testing of an HPLC Method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b600843?utm_src=pdf-custom-synthesis
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1377259.html
https://pubmed.ncbi.nlm.nih.gov/37612872/
https://pubmed.ncbi.nlm.nih.gov/37612872/
https://www.pharmahealthsciences.net/pdfs/volume5-issue42017/7.vol5-issue4-2017-MS-15448.pdf
https://digitalcommons.liu.edu/cgi/viewcontent.cgi?params=/context/symposium_discoveryday/article/1043/&path_info=2024_Patel_Tarang_Method_Development_Validation_and_Forced_Degradation_Studies_of_Dapagliflozin_and_Pioglitazone_Hydrochlorides_in_Synthetic_Mixtures_by_RP_HPLC.pdf
https://www.derpharmachemica.com/pharma-chemica/a-study-of-new-method-development-validation-and-forced-degradation-for-simultaneous-analysis-of-dapagliflozin-and-saxag.pdf
https://www.benchchem.com/product/b600843#robustness-testing-for-a-stability-indicating-dapagliflozin-hplc-method
https://www.benchchem.com/product/b600843#robustness-testing-for-a-stability-indicating-dapagliflozin-hplc-method
https://www.benchchem.com/product/b600843#robustness-testing-for-a-stability-indicating-dapagliflozin-hplc-method
https://www.benchchem.com/product/b600843#robustness-testing-for-a-stability-indicating-dapagliflozin-hplc-method
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b600843?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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